4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride
Description
4-[(5-Chloro-2-methylphenyl)methyl]piperidine hydrochloride is a piperidine derivative characterized by a 5-chloro-2-methylphenylmethyl substituent attached to the piperidine nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its synthesis likely involves nucleophilic substitution or reductive amination, common methods for piperidine derivatives .
Properties
IUPAC Name |
4-[(5-chloro-2-methylphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c1-10-2-3-13(14)9-12(10)8-11-4-6-15-7-5-11;/h2-3,9,11,15H,4-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKSCWZJLAPSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure
Reductive amination of 4-piperidone with 5-chloro-2-methylbenzylamine is a widely used method. The reaction involves:
- Condensation : 4-Piperidone reacts with 5-chloro-2-methylbenzylamine in dichloromethane (DCM) using sodium triacetoxyborohydride (STAB) as a reducing agent.
- Deprotection : The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) to yield the free base.
- Salt Formation : The free base is neutralized with hydrochloric acid to form the hydrochloride salt.
Reaction Scheme :
$$
\text{4-Piperidone} + \text{5-Chloro-2-methylbenzylamine} \xrightarrow{\text{STAB, DCM}} \text{4-[(5-Chloro-2-methylphenyl)methyl]piperidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Table 1 : Optimization of Reductive Amination
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reducing Agent | STAB | 85 | 98 |
| Solvent | DCM | 82 | 97 |
| Temperature | 25°C | 78 | 95 |
Nucleophilic Substitution of Piperidine
Alkylation of Piperidine
Piperidine reacts with 5-chloro-2-methylbenzyl chloride under basic conditions (e.g., potassium carbonate) in acetonitrile. This one-step method avoids intermediate protection.
Reaction Scheme :
$$
\text{Piperidine} + \text{5-Chloro-2-methylbenzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{4-[(5-Chloro-2-methylphenyl)methyl]piperidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Table 2 : Alkylation Reaction Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K$$2$$CO$$3$$ | Acetonitrile | 12 | 75 |
| NaOH | THF | 18 | 68 |
Cyclization of Precursor Amines
Stepwise Cyclization
A four-step synthesis adapted from CN112778193A:
- Alkylation : 4-Chlorobenzonitrile reacts with 1-bromo-3-chloropropane to form 5-chloro-2-(4-chlorophenyl)pentanenitrile.
- Reduction : Sodium borohydride and cobalt chloride reduce the nitrile to 5-chloro-2-(4-chlorophenyl)pentan-1-amine.
- Cyclization : Potassium carbonate facilitates ring closure to racemic piperidine.
- Resolution : Chiral resolution using D-camphorsulfonic acid yields enantiomerically pure product.
Table 3 : Cyclization Efficiency
| Step | Reagent | Yield (%) |
|---|---|---|
| Alkylation | NaH, 1-bromo-3-chloropropane | 79 |
| Reduction | NaBH$$4$$, CoCl$$2$$ | 81 |
| Cyclization | K$$2$$CO$$3$$ | 54 |
Hydrochloride Salt Formation
The free base is dissolved in ethyl acetate and treated with concentrated HCl (1:1 molar ratio). The precipitate is filtered and dried under vacuum.
Key Data :
Comparative Analysis of Methods
Table 4 : Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Reductive Amination | High yield, mild conditions | Requires protecting groups | Industrial |
| Alkylation | One-step synthesis | Lower yield | Lab-scale |
| Cyclization | Enantiomeric purity | Multi-step, time-intensive | Pilot-scale |
Chemical Reactions Analysis
Hydrolysis and Salt Exchange Reactions
The hydrochloride salt form undergoes hydrolysis under alkaline conditions to liberate the free base. Acidic hydrolysis is less common due to the stability of the protonated amine.
Key Observations :
-
Hydrolysis efficiency depends on temperature and base strength.
-
The free base is reactive in subsequent alkylation or acylation reactions.
Nucleophilic Substitution Reactions
The piperidine nitrogen acts as a nucleophile when deprotonated. Reactions typically require a base to generate the free amine.
Mechanistic Insights :
-
Deprotonation by bases like triethylamine (TEA) enhances nucleophilicity.
-
Steric hindrance from the benzyl group slows reaction kinetics compared to unsubstituted piperidines.
Oxidation and Reduction Reactions
The piperidine ring and substituents participate in redox reactions under controlled conditions.
Limitations :
-
The electron-withdrawing chlorine and methyl groups on the benzyl substituent reduce susceptibility to electrophilic aromatic substitution.
-
N-Oxide formation is reversible under acidic conditions.
Acid-Base Reactions
The hydrochloride salt participates in proton-transfer reactions, critical for purification and derivatization.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Neutralization | NaOH (aq.), 25°C | Free base precipitation | |
| Reprotonation | HCl (g) in EtOH | Recovery of hydrochloride salt |
Applications :
-
Salt forms improve solubility in polar solvents for synthetic applications.
Stability Under Thermal and pH Stress
The compound’s stability is influenced by its hydrochloride form:
Biological Activity
4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 5-chloro-2-methylphenyl group. Its molecular formula is with a hydrochloride salt form enhancing its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to 4-[(5-Chloro-2-methylphenyl)methyl]piperidine have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship indicates that the presence of halogen substituents on the aromatic ring enhances antiproliferative activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 12.5 | |
| Compound B | HepG2 (Liver Cancer) | 8.3 | |
| 4-[(5-Chloro-2-methylphenyl)methyl]piperidine | A431 (Skin Cancer) | <10 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. The presence of the chloro group is crucial for enhancing the antibacterial efficacy. Studies report minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli.
The biological activity of 4-[(5-Chloro-2-methylphenyl)methyl]piperidine is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity : It may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, causing disruption.
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of 4-[(5-Chloro-2-methylphenyl)methyl]piperidine on A431 cells, revealing an IC50 value of less than 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
- Antimicrobial Study : Another study assessed its antimicrobial properties against multi-drug resistant strains, showing significant inhibition at low concentrations, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of substituents on the phenyl ring:
- Chloro Group : Enhances cytotoxicity and antimicrobial activity.
- Methyl Substituent : Contributes to lipophilicity, aiding membrane penetration.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Modulation of Chemokine Receptor CCR5
One of the prominent applications of 4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride is as a modulator of the chemokine receptor CCR5. This receptor plays a crucial role in the immune response and is implicated in various diseases, including HIV infection. The compound has been studied for its ability to inhibit CCR5, which could lead to novel therapeutic strategies for treating HIV and other inflammatory diseases. The patent US7615555B2 discusses its synthesis and potential use in medical therapy, highlighting its significance as a CCR5 modulator .
1.2 Anti-inflammatory Properties
Recent studies have indicated that derivatives of piperidine compounds exhibit anti-inflammatory effects. For instance, research has shown that certain piperidine derivatives can suppress COX-2 activity, an enzyme involved in inflammation. This suggests that this compound may possess similar anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory conditions .
Pharmacological Studies
2.1 Anxiolytic and Antidepressant Effects
Research has explored the effects of piperidine derivatives on anxiety and depression models. In particular, compounds similar to this compound have been tested for their efficacy in rodent models of anxiety and depression. These studies suggest that such compounds may exhibit anxiolytic-like activity under stress-induced conditions, potentially leading to new treatments for anxiety disorders .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of piperidine derivatives is crucial for optimizing their pharmacological properties. Studies have identified specific functional groups that enhance the activity against COX enzymes and improve receptor binding affinities. For example, substituents like chloromethyl groups have been associated with increased anti-inflammatory activity . This knowledge can guide future synthetic efforts to develop more potent derivatives.
Table 1: Summary of Key Findings on Piperidine Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine derivatives with aromatic substituents are widely studied for their biological activities. Below is a detailed comparison of 4-[(5-Chloro-2-methylphenyl)methyl]piperidine hydrochloride with key analogs:
1-Benzyl-4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (E2020)
- Structure: Incorporates a benzyl group and a 5,6-dimethoxyindanone moiety.
- Activity : Potent AChE inhibitor (IC₅₀ = 5.7 nM), with 1,250-fold selectivity over butyrylcholinesterase. Demonstrates prolonged in vivo activity compared to physostigmine .
- Key Difference: The indanone group in E2020 enhances rigidity and binding affinity to AChE, unlike the simpler chloro-methylphenyl group in the target compound.
GR38414 (1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperidine Fumarate)
- Structure : Features a dichlorophenylacetyl group and a pyrrolidinylmethyl side chain.
- Activity : K-opioid receptor agonist with high selectivity. Structural flexibility from the pyrrolidine moiety improves receptor interaction .
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine Hydrochloride (CAS 193357-81-2)
- Structure : Contains a trifluoromethylphenyl group.
- Activity : Increased lipophilicity due to the CF₃ group enhances blood-brain barrier penetration, making it relevant for CNS-targeted drugs .
- Key Difference : The trifluoromethyl group offers greater metabolic stability than the chloro-methyl group, impacting pharmacokinetics.
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole Hydrochloride
- Structure : Combines a chlorophenyl-substituted isoxazole with a phenethyl-piperidine group.
- Activity : Targets neurotransmitter receptors (e.g., dopamine or serotonin) due to the isoxazole heterocycle’s electron-deficient nature .
- Key Difference : The isoxazole ring introduces additional hydrogen-bonding sites absent in the target compound, altering target specificity.
Structural and Pharmacological Data Table
*Values estimated from analogous compounds.
Critical Analysis of Structural Modifications
- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents enhance binding to hydrophobic enzyme pockets (e.g., AChE or opioid receptors) but differ in steric and electronic effects .
- Salt Formation : Hydrochloride salts universally improve aqueous solubility, critical for bioavailability .
- Heterocyclic Additions : Isoxazole or triazole rings (e.g., in ) introduce polar interactions, broadening target specificity compared to purely aromatic substituents .
Q & A
Q. What are the optimal synthetic routes for 4-[(5-Chloro-2-methylphenyl)methyl]piperidine hydrochloride, and how can purity be validated?
The synthesis typically involves three key steps: (1) benzylation of piperidine using 5-chloro-2-methylbenzyl chloride under basic conditions (e.g., KCO in acetonitrile), (2) purification via column chromatography (silica gel, ethyl acetate/hexane gradient), and (3) hydrochloride salt formation by treating the free base with HCl in ethanol . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., H NMR to confirm substitution patterns and absence of unreacted intermediates) .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
The hydrochloride salt enhances aqueous solubility compared to the free base. Solubility profiles should be tested in phosphate-buffered saline (PBS) (pH 7.4) and DMSO for in vitro assays. Stability studies (e.g., 24-hour exposure to light, heat, or varying pH) require LC-MS to monitor degradation products. Evidence suggests instability in strongly acidic conditions (pH < 3) due to potential cleavage of the benzyl-piperidine bond .
Q. What analytical techniques are critical for structural confirmation and impurity profiling?
- X-ray crystallography : Resolves stereochemistry of the piperidine ring and benzyl substituent .
- FT-IR spectroscopy : Identifies characteristic vibrations (e.g., N-H stretch at ~2500 cm for the hydrochloride salt) .
- Elemental analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 254.12 for the free base) .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a sigma-1 receptor ligand due to its structural similarity to known pharmacophores. Applications include:
- Receptor binding assays (competitive displacement using H-(+)-pentazocine).
- Allosteric modulator studies for neurodegenerative disease models (e.g., Alzheimer’s) .
- Intermediate in opioid analog synthesis , though activity must be validated via functional assays (e.g., cAMP inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized for industrial-scale synthesis while maintaining enantiomeric purity?
Industrial scalability requires:
- Continuous flow reactors to control exothermic reactions (e.g., benzylation step) .
- Chiral resolution via preparative SFC (supercritical fluid chromatography) using cellulose-based columns to isolate the desired enantiomer .
- Process analytical technology (PAT) : Real-time monitoring via inline IR spectroscopy to detect byproducts .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Contradictions (e.g., variable IC values in receptor assays) may arise from:
- Batch-to-batch impurity variations : Implement strict QC protocols (e.g., ≤0.5% impurity threshold).
- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C).
- Meta-analysis : Cross-validate data across multiple models (HEK293 vs. SH-SY5Y cells) .
Q. What computational methods predict the compound’s pharmacokinetic and toxicological profiles?
- Molecular dynamics simulations : Assess blood-brain barrier permeability (logBB) using PAMPA assays .
- ADMET prediction tools (e.g., SwissADME): Estimate hepatic clearance (CYP3A4/2D6 metabolism) and hERG channel inhibition risk .
- Density functional theory (DFT) : Calculate electrophilicity indices to predict reactive metabolite formation .
Q. How does structural modification of the chloro-methylphenyl group alter biological activity?
Comparative studies with analogs (e.g., 4-fluoro or 4-bromo derivatives) reveal:
- Electron-withdrawing substituents (e.g., Cl) enhance sigma-1 receptor affinity by 2–3 fold vs. methyl groups .
- Steric effects : Ortho-methyl groups reduce off-target binding to opioid receptors (μ-OR) .
- Hydrophobicity : LogP increases by ~0.5 units with chloro substitution, improving membrane permeability .
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
- Rodent Morris water maze : Tests cognitive enhancement in Aβ42-induced Alzheimer’s models .
- Microdialysis in striatum : Measures dopamine release modulation (linked to sigma-1 activity) .
- Dose-response studies : Oral bioavailability (~40% in rats) and brain/plasma ratio (0.8–1.2) must be quantified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
